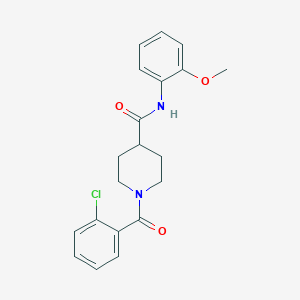
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide, also known as JNJ-1939263, is a small molecule inhibitor of the TRPA1 ion channel. TRPA1 is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various physiological processes such as pain sensation, temperature sensing, and inflammation. JNJ-1939263 has been studied for its potential therapeutic applications in pain management, respiratory diseases, and cancer.
作用机制
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a selective inhibitor of TRPA1 channels, which are expressed in sensory neurons and other cell types. TRPA1 channels are activated by various stimuli such as cold, heat, and chemical irritants, and their activation leads to the influx of calcium ions and the generation of action potentials. This compound binds to a specific site on TRPA1 channels and inhibits their activation by various stimuli.
Biochemical and Physiological Effects:
This compound has been shown to inhibit TRPA1-mediated responses in various cell types, including sensory neurons, airway smooth muscle cells, and cancer cells. It has been shown to reduce pain sensation in animal models of neuropathic and inflammatory pain, reduce airway hyperresponsiveness in animal models of asthma and COPD, and reduce tumor growth in animal models of breast cancer and melanoma. This compound has also been shown to have anti-inflammatory effects in animal models of asthma and COPD.
实验室实验的优点和局限性
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a selective inhibitor of TRPA1 channels, which makes it a useful tool for studying the physiological and pathological roles of TRPA1 channels in various cell types. However, its potency and selectivity may vary depending on the experimental conditions and cell types used. Additionally, this compound has not been approved for clinical use, and its safety and efficacy in humans are not yet known.
未来方向
Future research on 1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide could focus on the following areas:
- Further elucidation of the mechanism of action of this compound on TRPA1 channels
- Optimization of the synthesis process to improve the potency and selectivity of this compound
- Evaluation of the safety and efficacy of this compound in preclinical and clinical studies
- Investigation of the potential therapeutic applications of this compound in other diseases such as inflammatory bowel disease and chronic pain
- Development of novel TRPA1 inhibitors based on the structure of this compound
合成方法
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide can be synthesized using a multistep process involving the reaction of various chemicals such as 2-chlorobenzoyl chloride, 2-methoxyphenylpiperidine-4-carboxylic acid, and triethylamine. The synthesis process has been described in detail in several research articles and patents.
科学研究应用
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in pain management. TRPA1 channels are involved in the detection of noxious stimuli such as cold, heat, and chemical irritants, and their activation can lead to pain sensation. This compound has been shown to inhibit TRPA1 channels and reduce pain in animal models of neuropathic and inflammatory pain. It has also been studied for its potential use in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where TRPA1 channels are involved in airway inflammation and bronchoconstriction. This compound has been shown to inhibit TRPA1-mediated responses in airway smooth muscle cells and reduce airway hyperresponsiveness in animal models of asthma and COPD. Additionally, this compound has been studied for its potential use in cancer therapy, where TRPA1 channels are involved in tumor growth and metastasis. This compound has been shown to inhibit TRPA1-mediated responses in cancer cells and reduce tumor growth in animal models of breast cancer and melanoma.
属性
IUPAC Name |
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-9-5-4-8-17(18)22-19(24)14-10-12-23(13-11-14)20(25)15-6-2-3-7-16(15)21/h2-9,14H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSAVHLCQFKZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7697028.png)
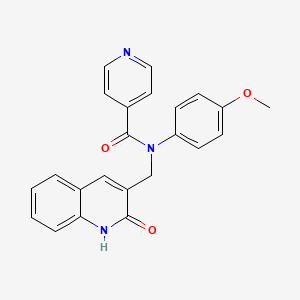


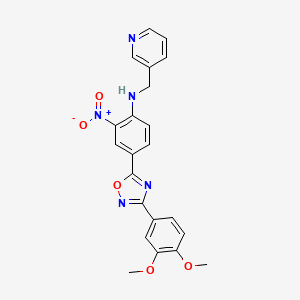
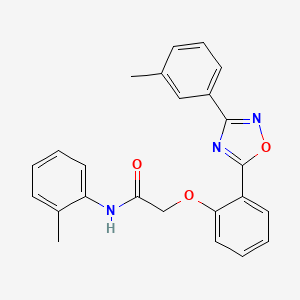


![2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7697090.png)
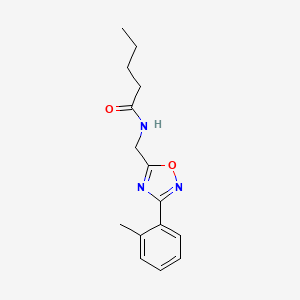
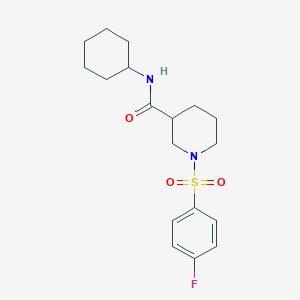
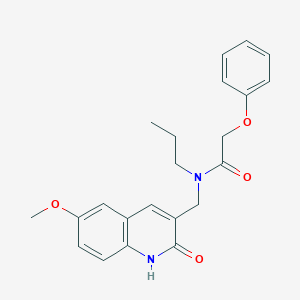
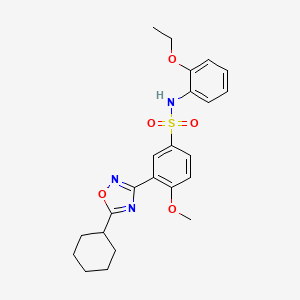
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)